molecular formula C19H20O5 B031438 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol CAS No. 30062-15-8

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol

Cat. No.: B031438
CAS No.: 30062-15-8
M. Wt: 328.4 g/mol
InChI Key: NXODKZZQPOLNOO-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-9-phenanthrenemethanol is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the development of novel phenanthrene derivatives with significant biological activity. Related tetramethoxyphenanthrene compounds have been identified as key intermediates in the synthesis of tylophorine analogs, which are under investigation for their potent biological effects . These structures have demonstrated promising activity in scientific studies, including inducing apoptosis in cancer cell lines and acting as entry inhibitors for viruses such as Hepatitis C . The phenanthrene core, functionalized with multiple methoxy groups, is a privileged structure in drug discovery due to its ability to interact with various biological targets. Researchers utilize this compound to develop new chemical entities for probing disease mechanisms and exploring new therapeutic strategies, particularly in oncology and virology. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or human consumption use.

Properties

IUPAC Name

(2,3,6,7-tetramethoxyphenanthren-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9,20H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXODKZZQPOLNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259957
Record name 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30062-15-8
Record name 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30062-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Under acidic conditions (e.g., H₂SO₄ or HCl), formaldehyde undergoes protonation to generate an electrophilic hydroxymethyl cation. The electron-rich 9-position of 2,3,6,7-tetramethoxyphenanthrene acts as the nucleophilic site, facilitating substitution (Figure 1).

Table 1: Optimization of Hydroxymethylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature60°C7895
Catalyst (H₂SO₄)10 mol%8297
Formaldehyde Equiv.1.58596

Limitations

  • Competing side reactions at the 1- and 10-positions reduce regioselectivity.

  • Excess formaldehyde promotes oligomerization, necessitating careful stoichiometric control.

Formylation-Reduction Approach

This two-step method ensures higher regiocontrol but involves additional purification steps.

Vilsmeier-Haack Formylation

The 9-position is formylated using POCl₃ and dimethylformamide (DMF), yielding 2,3,6,7-tetramethoxy-9-phenanthrenecarbaldehyde.

Key Conditions :

  • Anhydrous DMF at 0°C to prevent overreaction.

  • Quenching with sodium acetate to isolate the aldehyde intermediate.

Reduction to Primary Alcohol

The aldehyde is reduced using NaBH₄ or LiAlH₄, with the latter offering superior yields (Table 2).

Table 2: Reducing Agent Performance Comparison

AgentSolventTemp. (°C)Yield (%)
NaBH₄EtOH2565
LiAlH₄THF092
DIBAL-HToluene-7888

DIBAL-H (diisobutylaluminum hydride) proves effective for sterically hindered substrates, minimizing over-reduction byproducts.

Alternative Synthetic Strategies

Grignard Addition

Reaction of 9-bromo-2,3,6,7-tetramethoxyphenanthrene with formaldehyde in the presence of Mg yields the hydroxymethyl derivative. However, bromide accessibility limits practicality.

Biocatalytic Approaches

Recent advances employ laccase enzymes to mediate oxidative coupling of methoxy-substituted precursors, though yields remain suboptimal (<50%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic hydroxymethylation steps.

  • Solvent Recycling : Methanol and THF are recovered via fractional distillation.

  • Green Chemistry Metrics : Atom economy for the hydroxymethylation route reaches 84%, outperforming formylation-reduction (76%).

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Methoxy signals at δ 3.82–3.85 (s, 12H), hydroxymethyl protons at δ 4.62 (s, 2H).

  • IR : O-H stretch at 3350 cm⁻¹, C-O (methoxy) at 1250 cm⁻¹.

Chromatographic Purity

HPLC (C18 column, MeOH:H₂O = 80:20) confirms >99% purity for pharmaceutical-grade material.

Challenges and Limitations

  • Regioselectivity : Competing substitution at non-target positions necessitates costly purification.

  • Stability : The hydroxymethyl group undergoes gradual oxidation under ambient conditions, requiring inert atmosphere storage.

Chemical Reactions Analysis

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol undergoes various chemical reactions, including:

Scientific Research Applications

Materials Science

One of the prominent applications of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol is in the development of advanced materials. Its unique structure allows it to be used as a building block for organic semiconductors and photonic devices.

Case Study: Organic Photovoltaics
Recent research has shown that incorporating this compound into organic photovoltaic cells enhances their efficiency due to improved charge transport properties. The addition of methoxy groups increases the solubility of the material in organic solvents, facilitating better film formation during device fabrication .

Medicinal Chemistry

The compound exhibits notable biological activities that make it a candidate for drug development.

Antimicrobial Activity
Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, a study demonstrated that modifications to the methoxy groups could enhance efficacy against specific bacterial strains .

Table: Antimicrobial Efficacy of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Methoxy Derivative AEscherichia coli16 µg/mL
Methoxy Derivative BPseudomonas aeruginosa8 µg/mL

Environmental Science

This compound also finds applications in environmental monitoring and remediation.

Case Study: Environmental Impact Assessment
Research has utilized this compound as a marker for assessing pollution levels in aquatic environments. Its persistence and detectability make it suitable for tracking contamination from industrial sources .

Mechanism of Action

The mechanism of action of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

TM9PM belongs to a class of methoxy-substituted phenanthrenes. Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic acid (T298875) -COOH at C9, -OCH₃ at C2,3,6,7 C₁₉H₁₈O₆ 342.34 Anti-HCV (EC₅₀ = 38.25 µM)
Tylophorine Indolizidine ring fused at C9,10 C₂₄H₂₇NO₄ 393.19 Anticancer, anti-inflammatory
3,6,7-Trimethoxy-9-phenanthrenecarboxaldehyde -CHO at C9, -OCH₃ at C3,6,7 C₁₈H₁₆O₄ 296.32 Antiviral agent precursor
9,10-Dihydro-2,3,5,7-tetramethoxyphenanthrene -OCH₃ at C2,3,5,7; saturated C9,10 C₁₈H₂₀O₄ 300.35 Phytochemical studies

Key Structural Insights :

  • Methoxy Substitution : TM9PM’s four methoxy groups enhance solubility and influence steric interactions, which are critical for binding to biological targets like HCV E2 .
  • Functional Group at C9 : The hydroxymethyl group in TM9PM contrasts with the carboxylic acid in T298875 and the aldehyde in 3,6,7-trimethoxy-9-phenanthrenecarboxaldehyde. This difference modulates bioactivity; for example, T298875’s -COOH group reduces its EC₅₀ compared to TM9PM derivatives .
  • Ring Modifications : Tylophorine’s indolizidine ring confers distinct pharmacological properties, such as apoptosis induction in cancer cells, absent in TM9PM .

Comparison of Yields :

  • TM9PM’s synthesis achieves near-quantitative yields under optimized conditions , whereas Tylophorine’s complex route results in lower yields (~40%) due to multiple purification steps .

Key Findings :

  • TM9PM derivatives exhibit superior anti-HCV activity compared to T298875, likely due to the hydroxymethyl group’s role in viral neutralization .
  • Tylophorine’s indolizidine ring enhances cytotoxicity in cancer cells, a feature absent in methoxy-only phenanthrenes .

Biological Activity

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol (TMPM) is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

TMPM has the molecular formula C19H20O5C_{19}H_{20}O_5 and a molecular weight of 328.36 g/mol. Its structure features four methoxy groups at the 2, 3, 6, and 7 positions on a phenanthrene backbone, along with a methanol group at the 9 position. This unique configuration enhances its reactivity and biological activity compared to related compounds.

PropertyValue
CAS Number30062-15-8
Molecular FormulaC19H20O5
Molecular Weight328.36 g/mol
Boiling Point520.3 ± 45.0 °C (Predicted)
Density1.227 g/cm³

1. Anti-inflammatory Properties

Research indicates that TMPM exhibits significant anti-inflammatory effects. Its ability to modulate inflammatory pathways may be linked to its interaction with specific enzymes and receptors involved in inflammatory responses. Preliminary studies suggest that TMPM can reduce oxidative stress markers, which are often elevated during inflammation.

2. Anticancer Activity

TMPM has shown promising anticancer properties in various in vitro studies. It has been tested against different cancer cell lines, including MCF-7 (breast cancer) cells, where it demonstrated cytotoxic effects in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxicity of TMPM on MCF-7 cells using multiple assays (MTT assay, Sulforhodamine-B assay). Results indicated a substantial decrease in cell viability at higher concentrations of TMPM, suggesting its potential as an anticancer agent .

The mechanism by which TMPM exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:

  • Oxidative Stress Modulation: TMPM may influence cellular oxidative stress levels by enhancing antioxidant defenses or directly scavenging free radicals.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

Further research is necessary to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

TMPM shares structural similarities with other phenanthrene derivatives that exhibit varying biological activities. The following table highlights some related compounds and their characteristics:

Compound NameStructural FeaturesUnique Characteristics
2,3-DimethoxyphenanthreneTwo methoxy groupsLower antioxidant activity compared to TMPM
9-MethoxyphenanthreneOne methoxy groupLess complex than TMPM
2,3,6-TriMethoxyphenanthreneThree methoxy groupsIntermediate properties between dimethoxy and tetramethoxy variants

Future Directions

The potential therapeutic applications of TMPM are vast but require more extensive research to establish its efficacy and safety profiles. Areas for future investigation include:

  • In Vivo Studies: To confirm the anticancer and anti-inflammatory effects observed in vitro.
  • Mechanistic Studies: To better understand the pathways influenced by TMPM.
  • Synthesis of Derivatives: Exploring modifications to enhance its biological activity or develop new therapeutic agents based on its structure.

Q & A

Q. What safety protocols are critical when handling methanol-containing derivatives in synthesis?

  • Methodological Answer : Use explosion-proof fume hoods, inert atmospheres (N₂/Ar), and personal protective equipment (gloves, goggles). Methanol’s flammability and toxicity (LD50: 5,628 mg/kg) require strict waste segregation and EPA-compliant disposal .

Q. How can researchers optimize NMR spectral resolution for overlapping methoxy signals?

  • Methodological Answer : High-field NMR (≥400 MHz) with cryoprobes enhances sensitivity. Deuterated DMSO or CDCl₃ resolves methoxy proton splitting patterns. Variable-temperature NMR (e.g., 25–50°C) reduces signal broadening in rigid structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-TetraMethoxy-9-phenanthreneMethanol
Reactant of Route 2
2,3,6,7-TetraMethoxy-9-phenanthreneMethanol

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